molecular formula C21H19BrN2O6 B4898222 (5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B4898222
M. Wt: 475.3 g/mol
InChI Key: XFZOUNXSAPPKSD-DHDCSXOGSA-N
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Description

(5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a bromo-substituted phenyl group and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the bromo-substituted phenyl group, followed by its attachment to the diazinane trione core. Common reagents used in these reactions include brominating agents, methoxy group donors, and ethoxy group donors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually carried out in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols; reactions often require a polar aprotic solvent and a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers are exploring its use as a lead compound for drug development, particularly in targeting specific molecular pathways involved in diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of high-performance polymers and advanced materials.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
  • (5Z)-5-[(3-fluoro-4,5-dimethoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione

Uniqueness

Compared to similar compounds, (5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione is unique due to the presence of the bromo group, which can significantly influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O6/c1-4-30-14-7-5-13(6-8-14)24-20(26)15(19(25)23-21(24)27)9-12-10-16(22)18(29-3)17(11-12)28-2/h5-11H,4H2,1-3H3,(H,23,25,27)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZOUNXSAPPKSD-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OC)OC)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)OC)OC)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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